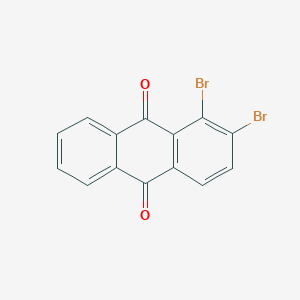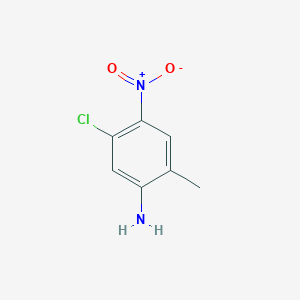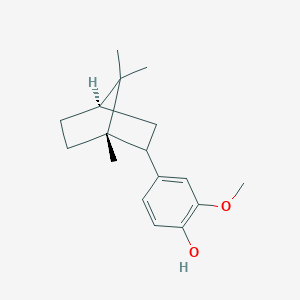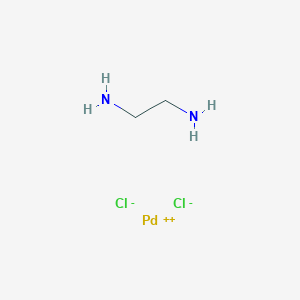![molecular formula C18H23N3O2 B082019 methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate CAS No. 13450-71-0](/img/structure/B82019.png)
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly known as MABA and has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
MABA exerts its biological effects by binding to specific targets in cells and tissues. The exact mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. MABA has been shown to bind to proteins such as tubulin and histone deacetylase, which play important roles in cell division and gene expression.
Biochemical and Physiological Effects:
MABA has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, MABA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MABA has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurodegenerative diseases, MABA has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neuronal damage.
Advantages and Limitations for Lab Experiments
MABA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MABA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, it is important to use MABA in a controlled manner and to follow appropriate safety protocols.
Future Directions
There are several future directions for the research on MABA. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory drugs. Another direction is to explore its potential applications in material science, particularly in the development of organic electronic and optoelectronic devices. Additionally, further studies are needed to elucidate the exact mechanism of action of MABA and to identify its specific targets in cells and tissues. Overall, the research on MABA has great potential for advancing our understanding of biological processes and developing new therapeutic agents.
Synthesis Methods
MABA can be synthesized by reacting 2-nitroaniline with 3-(methylamino)propylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with methyl 2-bromo-5-nitrobenzoate to yield MABA. This synthesis method has been optimized to achieve high yields and purity of MABA.
Scientific Research Applications
MABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MABA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, MABA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, MABA has been explored for its potential applications in organic electronics and optoelectronics.
Properties
| 13450-71-0 | |
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-7-13-21(17-11-6-4-9-15(17)19)16-10-5-3-8-14(16)18(22)23-2/h3-6,8-11,20H,7,12-13,19H2,1-2H3 |
InChI Key |
BXENWNJCBCMLPI-UHFFFAOYSA-N |
SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Canonical SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
synonyms |
2-[(2-Aminophenyl)[3-(methylamino)propyl]amino]benzoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)








